

Spectroscopic Profile of Bromoacetonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: Bromoacetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **bromoacetonitrile** (BrCH_2CN), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of **bromoacetonitrile**. The molecule's simple structure gives rise to distinct signals in both ^1H and ^{13}C NMR spectra.

^1H NMR Data

The proton NMR spectrum of **bromoacetonitrile** is characterized by a single signal corresponding to the two equivalent protons of the methylene group (CH_2).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 (Predicted)	Singlet	2H	Br- CH_2 -CN

^{13}C NMR Data

The carbon-13 NMR spectrum of **bromoacetonitrile** displays two distinct signals, one for the methylene carbon and one for the nitrile carbon.

Chemical Shift (δ) ppm	Assignment
~116.5 (Predicted)	Br-CH ₂ -CN
~1.5 (Predicted)	Br-CH ₂ -CN

Infrared (IR) Spectroscopy

The IR spectrum of **bromoacetonitrile** reveals characteristic absorption bands corresponding to its functional groups. The data presented here was likely obtained from a liquid film sample.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2280 - 2200	Strong	C≡N stretch (Nitrile)[1]
~3000 - 2850	Medium	C-H stretch (Methylene)
Below 800	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **bromoacetonitrile** results in a characteristic fragmentation pattern that is useful for its identification.

m/z	Relative Intensity (%)	Assignment
119/121	~100/~97	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
92/94	~9.5/~9.3	[M-HCN] ⁺
80/82	~4.1/~4.2	[Br] ⁺
79/81	~11.3/~11.3	[Br] ⁺
40	~97	[CH ₂ CN] ⁺
38	~5.7	[C ₂ H ₂] ⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of **bromoacetonitrile**.

Materials:

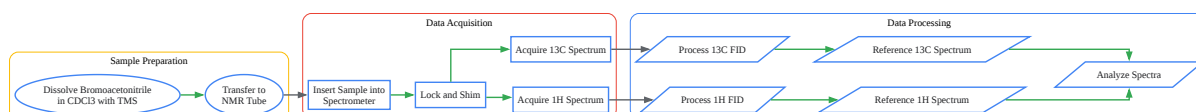
- **Bromoacetonitrile**
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation:

- In a clean, dry vial, dissolve approximately 10-20 mg of **bromoacetonitrile** in ~0.6 mL of CDCl_3 .
- Transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
 - Place the sample in the NMR magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak (e.g., TMS).
- ^1H NMR Acquisition:
 - Set the spectrometer to the appropriate proton frequency.
 - Acquire the spectrum using a standard single-pulse experiment. Typical parameters include:
 - Pulse angle: 30-90°
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
 - Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum by setting the TMS signal to 0.00 ppm.
 - Integrate the signals and determine the chemical shifts and multiplicities.

- ^{13}C NMR Acquisition:
 - Tune the spectrometer to the carbon-13 frequency.
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Typical parameters include:
 - Pulse angle: 30°
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2 seconds
 - Number of scans: 512 or more, depending on the sample concentration and spectrometer sensitivity.
 - Process the FID with a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum using the central peak of the CDCl_3 triplet at 77.16 ppm.



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NMR Experimental Workflow.

FT-IR Spectroscopy Protocol

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of liquid **bromoacetonitrile**.

Materials:

- **Bromoacetonitrile**
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)
- Pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lens tissue

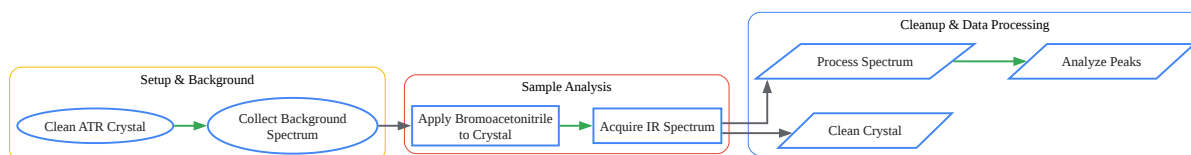
Procedure (using ATR):

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
- Sample Analysis:
 - Place a small drop of **bromoacetonitrile** onto the center of the ATR crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
- Cleaning:
 - Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent and allow it to dry completely.

Procedure (using salt plates):

- Background Spectrum:
 - Collect a background spectrum with the empty sample compartment.

- Sample Preparation:
 - Place a small drop of **bromoacetonitrile** on one salt plate.
 - Carefully place the second salt plate on top to create a thin liquid film.
- Sample Analysis:
 - Place the salt plate assembly in the spectrometer's sample holder.
 - Acquire the sample spectrum.
- Cleaning:
 - Disassemble the salt plates and clean them thoroughly with a suitable solvent and a soft tissue. Store the plates in a desiccator.



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FT-IR Experimental Workflow.

Mass Spectrometry Protocol

Objective: To obtain the electron ionization mass spectrum of **bromoacetonitrile**.

Materials:

- **Bromoacetonitrile**

- Gas chromatograph-mass spectrometer (GC-MS) system
- Volatile solvent (e.g., dichloromethane or ethyl acetate)
- Microsyringe

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **bromoacetonitrile** (e.g., ~100 ppm) in a volatile solvent.
- Instrument Setup:
 - Set the GC parameters for good separation and peak shape. A typical temperature program might be:
 - Initial temperature: 50 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 200 °C.
 - Injector temperature: 250 °C.
 - Carrier gas: Helium at a constant flow rate.
 - Set the MS parameters:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: m/z 35-200.
 - Source temperature: ~230 °C.
 - Quadrupole temperature: ~150 °C.
- Injection and Acquisition:
 - Inject 1 µL of the prepared solution into the GC inlet.

- Start the data acquisition.
- Data Analysis:
 - Identify the peak corresponding to **bromoacetonitrile** in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Analyze the fragmentation pattern and identify the molecular ion and key fragment ions.



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Mass Spectrometry Experimental Workflow.

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References

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
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